

Spectroscopic Analysis of 2-(4-oxocyclohexyl)isoindole-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Phthalimidocyclohexanone*

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Introduction

2-(4-oxocyclohexyl)isoindole-1,3-dione is a chemical compound of interest in medicinal chemistry and materials science due to its phthalimide and cyclohexanone moieties. The phthalimide group is a known pharmacophore found in various therapeutic agents, while the cyclohexanone ring offers conformational flexibility and a site for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a thorough spectroscopic analysis. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize this molecule.

While comprehensive experimental spectra for 2-(4-oxocyclohexyl)isoindole-1,3-dione are not readily available in published literature, this guide presents predicted data and typical spectroscopic characteristics based on its structural features and data from analogous compounds.

Molecular Structure and Properties

- Molecular Formula: $C_{14}H_{13}NO_3$ [1]
- Molecular Weight: 243.26 g/mol

- IUPAC Name: 2-(4-oxocyclohexyl)isoindole-1,3-dione
- SMILES: O=C1C2=CC=CC=C2C(=O)N1C3CCC(=O)CC3[1]
- InChI Key: PWUJQPNLEZZILN-UHFFFAOYSA-N[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-(4-oxocyclohexyl)isoindole-1,3-dione.

Table 1: Predicted Mass Spectrometry Data

Adduct Ion	Predicted m/z
[M+H] ⁺	244.09682
[M+Na] ⁺	266.07876
[M+K] ⁺	282.05270
[M+NH ₄] ⁺	261.12336
[M-H] ⁻	242.08226
[M+HCOO] ⁻	288.08774
[M+CH ₃ COO] ⁻	302.10339
(Data sourced from PubChem predictions)[1]	

Table 2: Expected ¹H NMR Chemical Shifts

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic (phthalimide)	7.7 - 7.9	Multiplet
Methine (cyclohexyl, N-CH)	4.0 - 4.5	Multiplet
Methylene (cyclohexyl, α to C=O)	2.3 - 2.6	Multiplet
Methylene (cyclohexyl, β to C=O)	2.0 - 2.3	Multiplet
(Values are estimations based on typical shifts for phthalimides and substituted cyclohexanones)		

Table 3: Expected ^{13}C NMR Chemical Shifts

Carbon Environment	Expected Chemical Shift (δ , ppm)
Carbonyl (imide)	167 - 169
Carbonyl (ketone)	208 - 212
Aromatic (quaternary)	131 - 133
Aromatic (CH)	123 - 124, 134 - 135
Methine (cyclohexyl, N-CH)	50 - 55
Methylene (cyclohexyl, α to C=O)	35 - 40
Methylene (cyclohexyl, β to C=O)	25 - 30
(Values are estimations based on typical shifts for phthalimides and substituted cyclohexanones)	

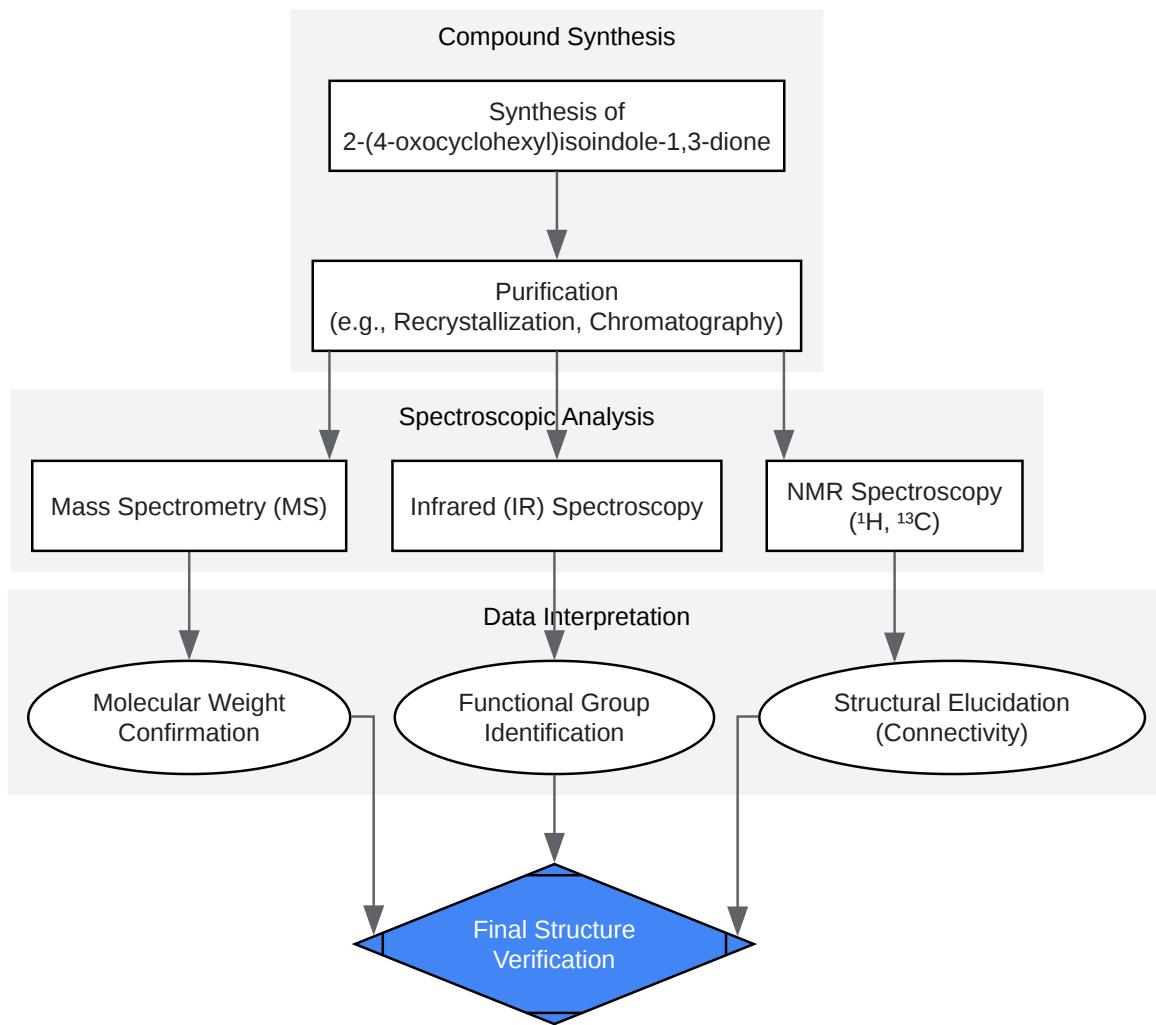
Table 4: Expected Infrared (IR) Absorption Frequencies

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O stretch (imide, sym)	1770 - 1790	Strong
C=O stretch (imide, asym)	1700 - 1720	Strong
C=O stretch (ketone)	1710 - 1725	Strong
C-N stretch (imide)	1390 - 1410	Medium
C-H stretch (aromatic)	3050 - 3100	Medium
C-H stretch (aliphatic)	2850 - 2960	Medium
(Values are estimations based on characteristic group frequencies)		

Experimental Workflow and Protocols

A systematic approach is crucial for the unambiguous spectroscopic characterization of a synthesized compound like 2-(4-oxocyclohexyl)isoindole-1,3-dione. The general workflow is outlined below.

General Workflow for Spectroscopic Analysis

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Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

Detailed Experimental Protocols

The following are generalized protocols. Instrument-specific parameters may need to be optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified 2-(4-oxocyclohexyl)isoindole-1,3-dione.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.^[2]
- ^1H NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals to determine the relative number of protons for each resonance.
- ^{13}C NMR Acquisition:
 - Using the same sample, set up a 1D carbon spectrum acquisition.
 - A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.
 - A significantly larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[\[3\]](#)
 - Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[\[3\]](#)
 - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[3\]](#)
- Data Acquisition (FTIR):
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
 - The typical range for analysis of organic compounds is 4000-400 cm^{-1} .

3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.
- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the range of 1 $\mu\text{g}/\text{mL}$ to 1 ng/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.

- Data Acquisition (e.g., Electrospray Ionization - ESI):
 - Introduce the sample solution into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[4]
 - The ESI source will generate charged molecular ions (e.g., $[M+H]^+$ or $[M+Na]^+$).
 - The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[5]
 - A detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-oxocyclohexyl)isoindole-1,3-dione, employing NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation and purity assessment. By following the outlined workflow and experimental protocols, researchers can obtain reliable data to verify the identity and integrity of this compound, which is a critical step for its application in drug development and scientific research. The provided tables of expected data serve as a valuable reference for interpreting the experimental results.

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